N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene backbone linked to a phenyl-substituted 1,1-dioxidoisothiazolidine moiety. This compound is structurally characterized by the sulfonamide group (-SO₂NH-) bridging the naphthalene ring and the phenyl-isothiazolidine dioxido substituent.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-26(23)12-4-11-21(26)18-8-3-7-17(14-18)20-27(24,25)19-10-9-15-5-1-2-6-16(15)13-19/h1-3,5-10,13-14,20H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLSECFVZPMPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline with Naphthalene-2-Sulfonyl Chloride
The nucleophilic substitution of aniline derivatives with sulfonyl chlorides is a well-established method for sulfonamide synthesis. Key parameters include:
Reaction Conditions
- Solvent : Toluene or xylene (high boiling point aids reflux).
- Catalyst : N,N-Dimethylformamide (DMF, 0.001–0.05 equiv.) accelerates reaction kinetics.
- Temperature : 120–150°C for 3–7 hours.
- Molar Ratios : 1.5–4.0 equiv. of sulfonyl chloride per equiv. of aniline.
Procedure
- Charge a reactor with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline (1.0 equiv.), toluene, and DMF (0.03 equiv.).
- Add naphthalene-2-sulfonyl chloride (1.8 equiv.) dropwise at 85–90°C.
- Heat to 140°C for 5 hours, monitoring by GC for complete consumption of the aniline.
- Quench with water, separate layers, and crystallize the product from toluene.
Yield Optimization
- Excess sulfonyl chloride (≥2.0 equiv.) minimizes unreacted aniline but risks bis-sulfonamide byproducts.
- Lower DMF concentrations (≤0.05 equiv.) reduce side reactions while maintaining catalytic activity.
Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline
Cyclization of 3-Aminobenzenethiol with Chloroacetic Acid
The isothiazolidine dioxide ring can be constructed via cyclization of a thiol-containing precursor:
Reaction Scheme
$$
\text{3-Aminobenzenethiol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{Base}} \text{3-(1-Thioisothiazolidin-2-yl)aniline} \xrightarrow{\text{H}2\text{O}2} \text{3-(1,1-Dioxidoisothiazolidin-2-yl)aniline}
$$
Conditions
- Cyclization : React 3-aminobenzenethiol with chloroacetic acid in NaOH/EtOH at 80°C for 4 hours.
- Oxidation : Treat with 30% H$$2$$O$$2$$ in acetic acid at 50°C for 2 hours.
Analytical Data
- $$^1$$H NMR (DMSO-d6) : δ 7.45 (t, J=7.8 Hz, 1H, ArH), 7.32 (d, J=7.8 Hz, 1H, ArH), 4.21 (s, 2H, CH$$2$$SO$$2$$), 3.95 (s, 2H, CH$$_2$$N).
- IR (KBr) : 1345 cm$$^{-1}$$ (S=O asym), 1160 cm$$^{-1}$$ (S=O sym).
Alternative Route: Post-Sulfonation Heterocyclization
Sulfonation Followed by Ring Closure
For substrates sensitive to harsh sulfonation conditions, this route prioritizes sulfonamide formation before constructing the isothiazolidine dioxide:
Steps
- Sulfonation : React 3-nitroaniline with naphthalene-2-sulfonyl chloride under standard conditions.
- Reduction : Reduce the nitro group to amine using H$$_2$$/Pd-C in EtOH.
- Cyclization : Treat with thiirane 1,1-dioxide in DMF at 100°C for 6 hours.
Challenges
- Nitro reduction must proceed quantitatively to avoid residual nitro groups interfering with cyclization.
- Thiirane dioxide is moisture-sensitive, necessitating anhydrous conditions.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Solvent and Catalyst Recycling
- Toluene can be recovered via distillation (≥90% recovery).
- DMF residues are minimized via aqueous washes, though <0.1% may persist in the product.
Analytical and Characterization Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide, the following comparisons with analogous sulfonamide derivatives are provided:
N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide
- Structure : Shares the naphthalene-sulfonamide core but replaces the isothiazolidine dioxido group with a tetrahydrothiophene dioxido ring.
- Properties :
- Applications : While specific biological data are unavailable, tetrahydrothiophene dioxido derivatives are often explored for their solubility and pharmacokinetic profiles .
N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide
- Structure : Features a bulky adamantyl group instead of the phenyl-isothiazolidine substituent.
- Properties: Enhanced lipophilicity due to the adamantane moiety, which may improve blood-brain barrier penetration.
- Applications : Investigated as a fluorescent probe and antioxidant agent .
N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide
- Structure : Contains dual sulfonamide groups and methoxy substituents on the naphthalene ring.
- Properties :
Key Structural and Functional Differences
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analyses with related compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide moiety combined with a 1,1-dioxidoisothiazolidin-2-yl group . The sulfonamide functional group is known for its role in various pharmacological activities, particularly in antibacterial and anti-inflammatory contexts. The unique combination of these structural elements may enhance the compound's biological efficacy compared to simpler analogs.
Biological Activities
This compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to traditional sulfonamides. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways involving cytokines and other mediators.
- Enzyme Inhibition : Structural studies indicate that the compound could interact with specific enzymes related to metabolic processes, such as fatty acid binding proteins (FABPs), which are implicated in obesity and diabetes management .
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The compound likely binds to active sites on target enzymes (e.g., FABP4), inhibiting their activity and thus altering metabolic pathways.
- Receptor Modulation : It may modulate receptor activity involved in inflammatory responses, leading to reduced inflammation and associated symptoms.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dapsone | Sulfone derivative | Antimicrobial and anti-inflammatory |
| Benzene sulfonamide | Simple sulfonamide | Antimicrobial |
| This compound | Isothiazolidine ring + naphthalene sulfonamide | Potentially enhanced antimicrobial and anti-inflammatory |
This table illustrates how the unique combination of the isothiazolidine ring system with the naphthalene sulfonamide structure may contribute to superior biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent research has focused on elucidating the biological activities of this compound through various experimental approaches:
- In vitro Studies : Initial in vitro assays demonstrated that this compound inhibited bacterial growth at low concentrations, suggesting significant antimicrobial potential.
- In vivo Models : Animal studies have shown that administration of the compound resulted in reduced inflammation markers in models of induced arthritis, indicating its potential as an anti-inflammatory agent.
- Structure-Based Drug Design : Utilizing computational methods, researchers have modeled the interaction between this compound and target proteins, providing insights into binding affinities and potential modifications for enhanced efficacy .
Q & A
Basic: What are the standard synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide, and how are intermediates characterized?
Answer:
Synthesis typically involves sequential coupling of the naphthalene sulfonamide core with a dioxidoisothiazolidin-substituted phenyl group. Key steps include:
- Sulfonamide formation : Reacting naphthalene-2-sulfonyl chloride with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Dioxidoisothiazolidine introduction : Cyclization of a thioamide intermediate using oxidizing agents (e.g., H₂O₂) to form the 1,1-dioxidoisothiazolidin moiety .
- Purification : Chromatography (e.g., silica gel) and crystallization are critical to isolate intermediates and final products. Structural confirmation relies on ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (e.g., [M+H]+ m/z calculated for C₁₉H₁₇N₂O₄S₂: 417.06) .
Advanced: How do electronic effects of the dioxidoisothiazolidin moiety influence the compound’s reactivity in nucleophilic substitutions?
Answer:
The dioxidoisothiazolidin group acts as a strong electron-withdrawing substituent, activating the phenyl ring for electrophilic aromatic substitution (EAS) but deactivating it toward nucleophilic attack. Computational studies (DFT) show:
- Reduced electron density at the para position of the phenyl ring (Mulliken charge: −0.12 vs. −0.28 in non-sulfonamide analogs) .
- Reactivity modulation : Substituents on the naphthalene ring (e.g., electron-donating groups) can offset this effect, enabling regioselective functionalization . Experimental validation via Hammett plots (σ values) and kinetic studies (e.g., rate constants for SNAr reactions) is recommended .
Basic: What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons from naphthalene (δ 7.8–8.6 ppm) and phenyl groups (δ 6.9–7.5 ppm) confirm connectivity .
- ¹³C NMR : Sulfonamide carbonyl at ~δ 168 ppm and dioxidoisothiazolidin S=O at ~δ 112 ppm .
- IR spectroscopy : S=O stretches at 1150–1250 cm⁻¹ and sulfonamide N-H at ~3300 cm⁻¹ .
- X-ray crystallography : Resolves torsional angles between the naphthalene and phenyl rings (e.g., dihedral angle ~45°) .
Advanced: How can contradictory data on the compound’s enzyme inhibition efficacy across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Differences in enzyme sources (e.g., recombinant vs. native proteins) or buffer conditions (pH, ionic strength). Standardize assays using ITC (isothermal titration calorimetry) to quantify binding affinities (ΔG, Kd) .
- Conformational effects : The dioxidoisothiazolidin group may induce allosteric changes in target enzymes (e.g., BRAF dimerization in ). Use cryo-EM or FRET-based assays to monitor structural shifts .
- Data normalization : Express inhibition as % activity relative to positive controls (e.g., staurosporine for kinases) .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Kinases : The sulfonamide group mimics ATP-binding motifs in kinases (e.g., BRAF, CDK2). Analog studies show IC₅₀ values of 0.5–5 μM .
- Viral proteases : Dioxidoisothiazolidin’s sulfone group may chelate catalytic Zn²⁺ in proteases (e.g., SARS-CoV-2 Mpro) .
- Bacterial enzymes : Sulfonamides historically target dihydropteroate synthase (DHPS) in folate biosynthesis .
Advanced: What strategies optimize the compound’s pharmacokinetic profile without compromising activity?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -OMe) on the naphthalene ring to reduce logP (target <3). Calculated logP for the parent compound is 3.8 .
- Metabolic stability : Replace labile protons (e.g., deuterate the sulfonamide N-H) or use prodrug approaches (e.g., esterification of carboxylic acid derivatives) .
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a mesylate salt .
Basic: How is the compound’s purity validated before biological testing?
Answer:
- HPLC : Reverse-phase C18 column, 90:10 H₂O:ACN gradient; purity ≥95% (λ = 254 nm) .
- Elemental analysis : %C, %H, %N within 0.4% of theoretical values .
- TLC : Single spot in ethyl acetate/hexane (3:7) .
Advanced: What computational models predict the compound’s binding modes to BRAF V600E mutants?
Answer:
- Molecular docking (AutoDock Vina) : Dock into the BRAF ATP-binding pocket (PDB: 4MNE). The sulfonamide oxygen forms hydrogen bonds with Lys483 and Asp594 .
- MD simulations (GROMACS) : Simulate dimerization kinetics; the dioxidoisothiazolidin group stabilizes the αC-helix in the “αC-out” inactive conformation .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ (R² >0.85) .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential irritancy (no GHS classification, but analogs show acute toxicity) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced: How do structural modifications at the phenyl ring’s 3-position affect antitumor activity?
Answer:
- Electron-withdrawing groups (e.g., -NO₂) : Increase potency against HeLa cells (IC₅₀ from 10 μM to 2 μM) but reduce solubility .
- Bulky substituents (e.g., -CF₃) : Improve selectivity for BRAF over EGFR (SI >10) by sterically blocking off-target binding .
- Heterocyclic replacements (e.g., thiophene) : Alter metabolic pathways (CYP3A4 vs. CYP2D6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
